

Entrectinib-d4: A Technical Guide to Certificate of Analysis Specifications

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Compound of Interest

Compound Name: Entrectinib-d4

Cat. No.: B15136519

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For Researchers, Scientists, and Drug Development Professionals

Entrectinib-d4 is the deuterated form of Entrectinib, a potent and selective inhibitor of the TRK family of receptors (TRKA, TRKB, TRKC), ROS1, and ALK. As a stable-labeled internal standard, **Entrectinib-d4** is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of Entrectinib in biological matrices. This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for **Entrectinib-d4**, including detailed experimental methodologies and relevant biological context.

Core Specifications and Analytical Data

A Certificate of Analysis for a high-purity reference standard like **Entrectinib-d4** provides a comprehensive summary of its identity, purity, and physicochemical properties. The following tables outline the expected quantitative data for a representative batch.

Table 1: General Information and Physicochemical Properties

Parameter	Specification
Product Name	Entrectinib-d4
Molecular Formula	C ₃₁ H ₃₀ D ₄ F ₂ N ₆ O ₂
Molecular Weight	564.69 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO

Table 2: Identity and Purity Specifications

Test	Method	Specification
Identity	¹ H NMR, MS	Conforms to structure
Purity	HPLC (UV, 254 nm)	≥ 98.0%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium Incorporation
Residual Solvents	GC-HS	Meets USP <467> limits
Water Content	Karl Fischer Titration	≤ 0.5%
Inorganic Impurities	Residue on Ignition	≤ 0.1%

Experimental Protocols

Detailed and validated analytical methods are essential for ensuring the quality and reliability of a reference standard. Below are the methodologies for the key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Objective: To determine the chemical purity of **Entrectinib-d4** by separating it from any non-deuterated Entrectinib and other organic impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Procedure: A solution of **Entrectinib-d4** is prepared in a suitable solvent (e.g., Acetonitrile/Water) and injected into the HPLC system. The peak area of **Entrectinib-d4** is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

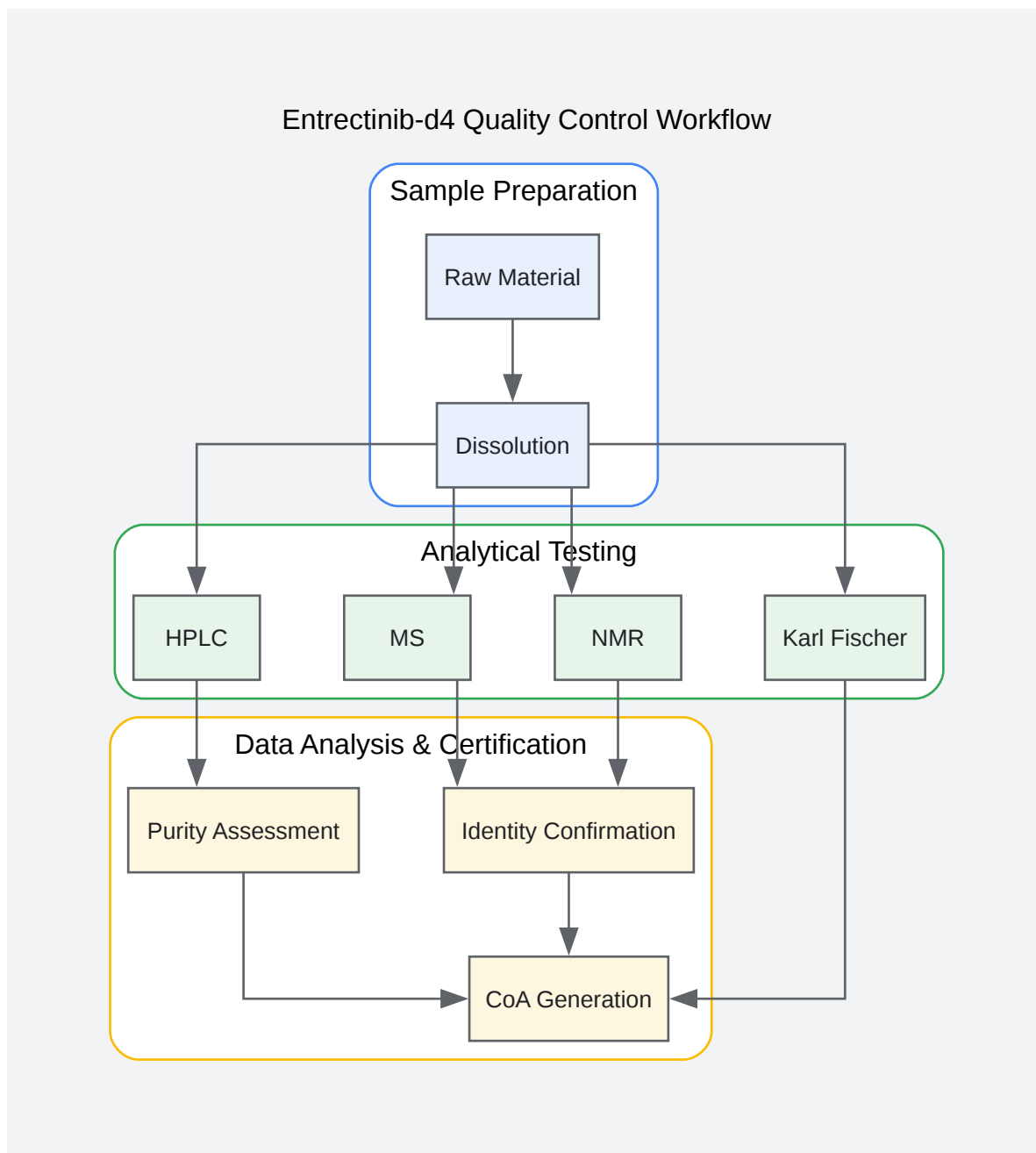
- Objective: To confirm the molecular weight of **Entrectinib-d4** and determine the extent of deuterium incorporation.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Procedure:
 - A dilute solution of **Entrectinib-d4** is infused into the mass spectrometer.
 - The instrument is operated in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - The resulting mass spectrum is analyzed to confirm that the observed mass-to-charge ratio (m/z) corresponds to the theoretical mass of **Entrectinib-d4**.
 - Isotopic purity is assessed by examining the distribution of isotopic peaks. The relative intensity of the peak corresponding to the fully deuterated molecule is compared to the intensities of peaks from molecules with fewer deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure of **Entrectinib-d4** and ensure the deuterium atoms are in the expected positions.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - A sample of **Entrectinib-d4** is dissolved in a deuterated solvent (e.g., DMSO-d₆).
 - A ¹H NMR spectrum is acquired.
 - The spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the Entrectinib molecule. The absence or significant reduction of signals at the deuterated positions confirms the location of the deuterium labels.

Visualizing Key Processes

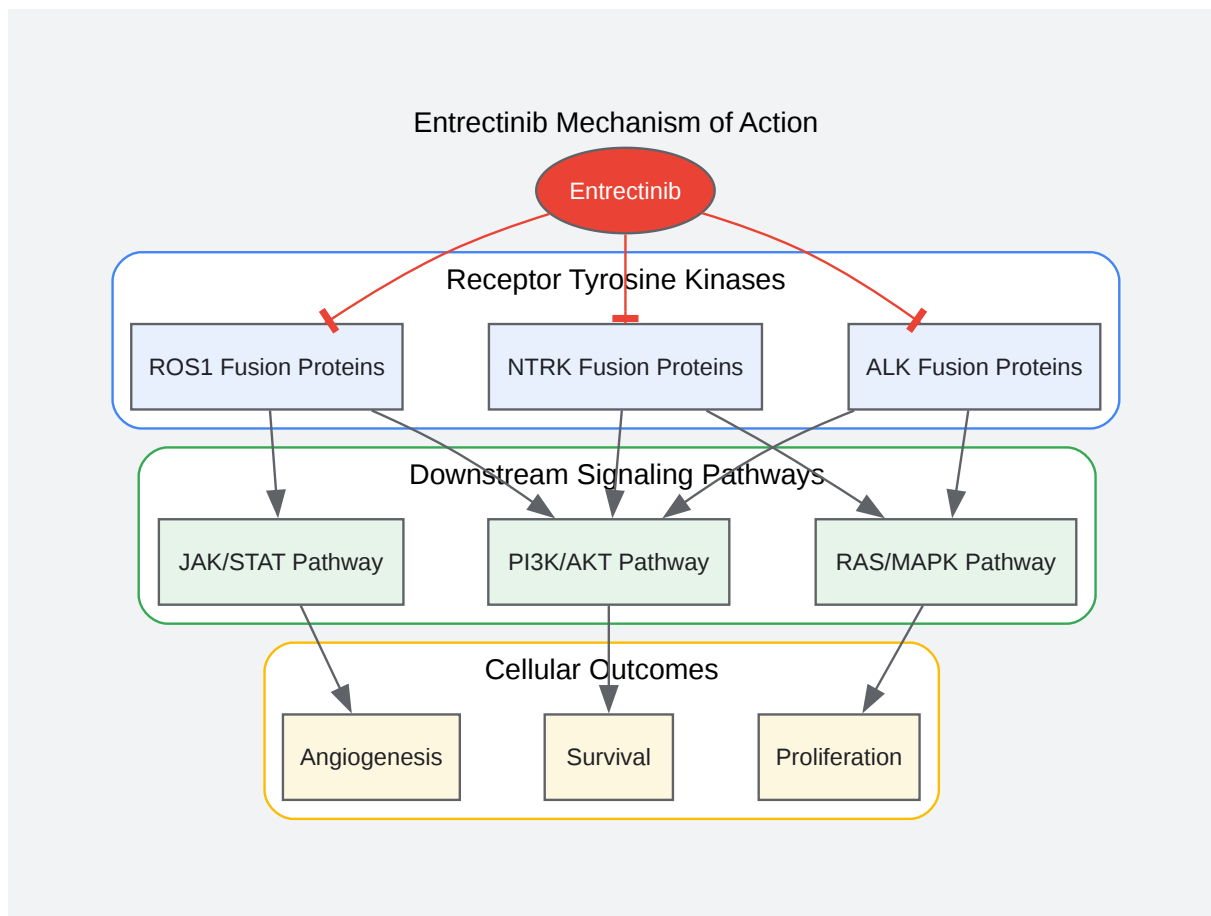
To further aid in the understanding of Entrectinib's function and the analytical workflow for its deuterated standard, the following diagrams are provided.



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Caption: Quality Control Workflow for **Entrectinib-d4**.

Entrectinib is a kinase inhibitor that targets fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes, as well as ROS1 and anaplastic lymphoma kinase (ALK). The signaling pathway below illustrates its mechanism of action.



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Caption: Entrectinib's Inhibition of Key Oncogenic Pathways.

This technical guide serves as a comprehensive resource for understanding the quality attributes of **Entrectinib-d4**. The stringent specifications and detailed analytical methodologies ensure that this reference standard is of the highest quality, providing researchers with a reliable tool for their drug development and research needs.

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